molecular formula C12H9IO2 B3137085 Methyl 3-iodonaphthalene-1-carboxylate CAS No. 432516-88-6

Methyl 3-iodonaphthalene-1-carboxylate

Cat. No.: B3137085
CAS No.: 432516-88-6
M. Wt: 312.1 g/mol
InChI Key: FCBPXMDNOLVKIC-UHFFFAOYSA-N
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Description

Methyl 3-iodonaphthalene-1-carboxylate is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of an iodine atom at the third position and a carboxylate ester group at the first position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-iodonaphthalene-1-carboxylate typically involves the iodination of a naphthalene derivative followed by esterification. One common method is the iodination of 3-naphthoic acid using iodine and a suitable oxidizing agent, such as nitric acid, to introduce the iodine atom at the desired position. The resulting 3-iodonaphthoic acid is then esterified using methanol and a catalyst, such as sulfuric acid, to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodonaphthalene-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides, often under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly employed.

    Ester Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Depending on the nucleophile, products can include amines, ethers, or thioethers.

    Oxidation: Products may include naphthoquinones.

    Reduction: Products can include dihydronaphthalenes.

    Hydrolysis: The major product is 3-iodonaphthoic acid.

Scientific Research Applications

Methyl 3-iodonaphthalene-1-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of potential drug candidates.

    Material Science: It can be used in the synthesis of organic materials with specific electronic or optical properties.

    Biological Studies: The compound may be used in studies involving the modification of biological molecules or as a probe in biochemical assays.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-bromonaphthalene-1-carboxylate
  • Methyl 3-chloronaphthalene-1-carboxylate
  • Methyl 3-fluoronaphthalene-1-carboxylate

Uniqueness

Methyl 3-iodonaphthalene-1-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated analogs. The iodine atom is larger and more polarizable, making it more reactive in substitution reactions and providing different electronic properties that can be exploited in various applications.

Properties

IUPAC Name

methyl 3-iodonaphthalene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9IO2/c1-15-12(14)11-7-9(13)6-8-4-2-3-5-10(8)11/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCBPXMDNOLVKIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC2=CC=CC=C21)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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